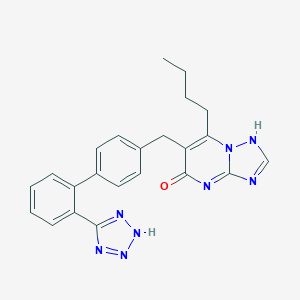
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase and prevents its phosphorylation activity. This leads to the inhibition of downstream signaling pathways and ultimately results in cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to exhibit potent antiproliferative activity against several cancer cell lines. It has also been shown to induce apoptosis in cancer cells. In addition, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its potent inhibitory activity against several protein kinases. This makes it an attractive compound for drug discovery and development. However, its complex synthesis method and limited availability may pose challenges for its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its anti-inflammatory activity and potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis method for broader applications in drug discovery and development.
Métodos De Síntesis
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multi-step process. The first step involves the synthesis of 7-butyl-6-bromo-1,2,4-triazolo[1,5-a]pyrimidin-5-one. This intermediate is then coupled with 2'-azido-4'-((4-bromomethyl) biphenyl-2-yl)acetophenone to obtain the final product. The synthesis method is complex and requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Aurora kinase A. These kinases play a critical role in cell proliferation, differentiation, and apoptosis, making them attractive targets for cancer therapy.
Propiedades
Número CAS |
168152-75-8 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C23H22N8O |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
7-butyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C23H22N8O/c1-2-3-8-20-19(22(32)26-23-24-14-25-31(20)23)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)21-27-29-30-28-21/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,24,25,26,32)(H,27,28,29,30) |
Clave InChI |
VPDYFKUXUUPPMD-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




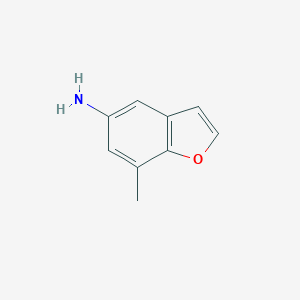
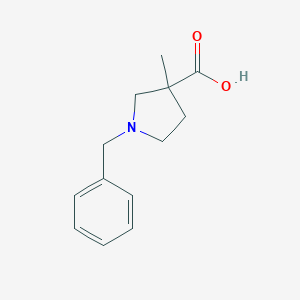
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)
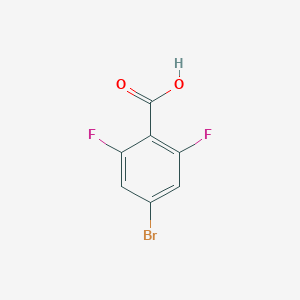
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)
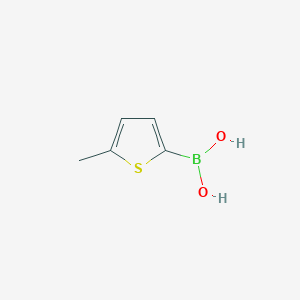
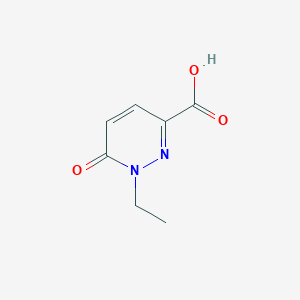


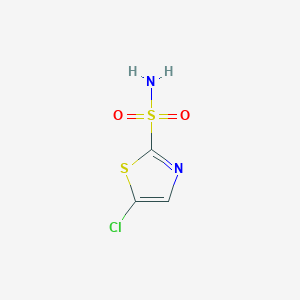

![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)